molecular formula C6H13NO B1524227 3-Propoxyazetidine CAS No. 897086-92-9

3-Propoxyazetidine

Cat. No.: B1524227
CAS No.: 897086-92-9
M. Wt: 115.17 g/mol
InChI Key: QTINDJCUYRJBAY-UHFFFAOYSA-N
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Description

3-Propoxyazetidine is a heterocyclic compound featuring an azetidine ring substituted with a propoxy group.

Preparation Methods

The synthesis of 3-Propoxyazetidine typically involves the reaction of azetidine with propyl halides under basic conditions. One common method includes the nucleophilic substitution of azetidine with propyl bromide in the presence of a base such as sodium hydride. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Propoxyazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted azetidines

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Propoxyazetidine has found applications in several scientific research areas:

    Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury.

    Medicine: this compound derivatives have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Propoxyazetidine involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This results in reduced apoptotic cell death and improved neurological outcomes .

Comparison with Similar Compounds

3-Propoxyazetidine can be compared with other azetidine derivatives, such as 3-Methoxyazetidine and 3-Ethoxyazetidine. While these compounds share a similar core structure, the presence of different alkoxy groups imparts distinct chemical and biological properties. For example, this compound may exhibit different reactivity and pharmacokinetic profiles compared to its methoxy and ethoxy counterparts .

Similar compounds include:

  • 3-Methoxyazetidine
  • 3-Ethoxyazetidine
  • 3-Butoxyazetidine

Properties

IUPAC Name

3-propoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTINDJCUYRJBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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